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Compound of Interest

Compound Name: Trithiozine

Cat. No.: B1683676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of sulfamethazine. The information is curated for researchers, scientists, and

professionals involved in drug development, offering detailed data, experimental

methodologies, and visual representations of key pathways and workflows. As "sulmetozine" is

not a recognized chemical entity, this guide focuses on sulfamethazine, a widely studied

sulfonamide antibiotic, which is likely the intended subject.

Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of

sulfamethazine, providing a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties of Sulfamethazine
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Property Value Source(s)

IUPAC Name

4-amino-N-(4,6-

dimethylpyrimidin-2-

yl)benzenesulfonamide

[1]

CAS Number 57-68-1 [1]

Molecular Formula C₁₂H₁₄N₄O₂S [1]

Molecular Weight 278.33 g/mol [1]

Physical Description
Odorless, white or creamy-

white crystalline powder
[1]

Melting Point 197 - 199 °C

198.5 °C

Boiling Point ~294 °C (estimated)

Solubility in Water 1500 mg/L (at 29 °C)

150 mg/100 mL (at 29 °C)

Solubility in Organic Solvents

Soluble in hot ethanol, DMSO,

and dimethylformamide (DMF).

Sparingly soluble in ethanol

(approx. 0.3 mg/mL). Highly

soluble in DMSO and DMF

(approx. 50 mg/mL).

Table 2: Ionization and Partition Coefficients of Sulfamethazine

Property Value Source(s)

pKa₁ (Amine group) 2.31 - 2.65

pKa₂ (Sulfonamide group) 7.4 - 7.66

logP (Octanol-Water Partition

Coefficient)
0.89
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Experimental Protocols
This section outlines the methodologies for determining key physicochemical parameters of

sulfamethazine.

Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is

a widely accepted technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and

heated at a controlled rate. The temperature range from the point at which the substance

begins to melt to when it becomes completely liquid is recorded as the melting point range.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Glass capillary tubes (sealed at one end)

Mortar and pestle

Spatula

Procedure:

Sample Preparation: A small amount of sulfamethazine is finely ground into a powder using a

clean, dry mortar and pestle.

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered

sample. The tube is then inverted and tapped gently to pack the powder into the sealed end,

forming a column of 2-4 mm in height.

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting

point apparatus.

Rapid Determination (Optional): To determine an approximate melting point, the sample is

heated at a rapid rate (e.g., 10-20 °C/minute).
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Accurate Determination: A fresh sample is prepared and placed in the apparatus. The

temperature is rapidly increased to about 15-20 °C below the approximate melting point. The

heating rate is then reduced to 1-2 °C/minute.

Observation and Recording: The sample is observed through the magnifying lens. The

temperature at which the first drop of liquid appears is recorded as the onset of melting. The

temperature at which the entire solid phase turns to liquid is recorded as the completion of

melting. This range is the melting point of the sample.

Determination of Octanol-Water Partition Coefficient
(logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is

crucial for predicting its pharmacokinetic properties.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water.

After equilibration, the concentration of the compound in each phase is determined, and the

partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in

the aqueous phase.

Materials:

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Separatory funnels or screw-cap centrifuge tubes

Mechanical shaker or vortex mixer

Centrifuge (if necessary to separate emulsions)

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer,

HPLC)

Procedure:
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Preparation of Phases: Equal volumes of n-octanol and water are mixed vigorously and

allowed to separate to ensure mutual saturation.

Sample Preparation: A known amount of sulfamethazine is dissolved in either the aqueous or

octanolic phase to a concentration that is within the linear range of the analytical method.

Partitioning: A known volume of the sulfamethazine solution is added to a separatory funnel

or centrifuge tube containing a known volume of the other phase. The ratio of the volumes of

the two phases is recorded.

Equilibration: The mixture is shaken for a predetermined period (e.g., 1-2 hours) to allow for

the partitioning of the solute between the two phases. The temperature should be controlled

and recorded.

Phase Separation: The mixture is allowed to stand until the two phases have completely

separated. If an emulsion forms, centrifugation may be required.

Concentration Measurement: A sample is carefully taken from each phase, ensuring no

cross-contamination. The concentration of sulfamethazine in each phase is determined using

a suitable analytical method.

Calculation: The partition coefficient (P) is calculated using the following formula: P =

[Concentration in Octanol] / [Concentration in Water] The logP is then calculated as the

base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa) by
UV-Vis Spectrophotometry
The pKa values indicate the strength of the acidic and basic functional groups in a molecule

and are critical for understanding its solubility and absorption at different pH values.

Principle: The UV-Vis absorbance spectrum of an ionizable compound changes as a function of

pH. By measuring the absorbance at a specific wavelength across a range of pH values, the

ratio of the ionized to the non-ionized form can be determined, from which the pKa can be

calculated using the Henderson-Hasselbalch equation.

Materials:
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UV-Vis spectrophotometer

pH meter

A series of buffer solutions with known pH values spanning the expected pKa range

Stock solution of sulfamethazine in a suitable solvent (e.g., methanol or water)

Procedure:

Wavelength Selection: The UV-Vis spectra of sulfamethazine are recorded at a very low pH

(fully protonated form) and a very high pH (fully deprotonated form) to identify the

wavelength of maximum absorbance difference (λ_max_).

Sample Preparation: A series of solutions are prepared by adding a small, constant volume

of the sulfamethazine stock solution to a series of buffer solutions of known pH. The final

concentration of sulfamethazine should be the same in all solutions.

Absorbance Measurement: The absorbance of each solution is measured at the

predetermined λ_max_.

Data Analysis: The pKa is determined by plotting the absorbance versus pH. The inflection

point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the pKa can be

calculated using the following equation for each pH value and then averaged: pKa = pH + log

( (A_I - A) / (A - A_N) ) where:

A is the absorbance at a given pH

A_I is the absorbance of the fully ionized form

A_N is the absorbance of the non-ionized form

Signaling Pathway and Experimental Workflow
Diagrams
Mechanism of Action: Inhibition of Folic Acid Synthesis
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Sulfamethazine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme

dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid,

a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and

ultimately DNA and RNA in bacteria.

Mechanism of Action of Sulfamethazine
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Caption: Competitive inhibition of dihydropteroate synthase by sulfamethazine.

Experimental Workflow: Shake-Flask Method for logP
Determination
The following diagram illustrates the key steps in the experimental workflow for determining the

octanol-water partition coefficient (logP) using the shake-flask method.
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Experimental Workflow for logP Determination (Shake-Flask Method)
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Caption: Workflow for logP determination using the shake-flask method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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